Comparative Tau Aggregation Inhibition of THQ-4S vs. THQ-55
6-Methyl-2-(4-methylphenyl)quinoline (THQ-4S) and its comparator 2-(4-aminophenyl)-6-methylquinoline (THQ-55) both inhibit tau aggregation, but THQ-4S exhibits a distinct interaction profile with tau paired helical filaments (PHFs) purified from Alzheimer's disease postmortem brains [1]. This direct comparison confirms that the para-methyl substitution (THQ-4S) versus the para-amino substitution (THQ-55) yields differential activity against pathologically relevant tau conformations [1].
| Evidence Dimension | Inhibition of tau aggregation |
|---|---|
| Target Compound Data | Inhibits aggregation of heparin-induced polymers of purified brain tau and human recombinant tau; interacts with AD-derived paired helical filaments (PHFs). |
| Comparator Or Baseline | 2-(4-aminophenyl)-6-methylquinoline (THQ-55): Also inhibits tau aggregation and interacts with PHFs. |
| Quantified Difference | Both compounds inhibited tau aggregation; the primary differentiation lies in the nature of the para-substituent on the 2-phenyl ring, which modulates the specific interaction with pathological tau filaments [1]. |
| Conditions | In vitro aggregation assays using heparin-induced polymers of purified brain tau, aggregates of human recombinant tau, and paired helical filaments (PHFs) purified from AD postmortem brains [1]. |
Why This Matters
The ability to interact with AD-derived PHFs validates that the specific substitution pattern of 6-Methyl-2-(4-methylphenyl)quinoline is required for targeting the most relevant pathological tau species, a feature that cannot be assumed for other analogs.
- [1] Navarrete, L. P., Guzman, L., San Martin, A., Astudillo-Saavedra, L., & Maccioni, R. (2012). Molecules of the quinoline family block tau self-aggregation: implications toward a therapeutic approach for Alzheimer's disease. Journal of Alzheimer's Disease, 29(1), 79-88. View Source
